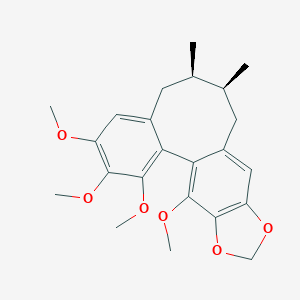

Schisandrin B

描述

a phytogenic antineoplastic agent with anti-inflammatory activity; isolated from Schisandra plant

属性

IUPAC Name |

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZKSTLPRTWFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976772 | |

| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61281-37-6, 82467-51-4, 82467-52-5, 69176-52-9 | |

| Record name | Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61281-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Schisandrin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82467-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gomisin N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69176-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Schisandrin B: A Technical Guide on Chemical Structure, Properties, and Therapeutic Potential

This guide provides an in-depth technical overview of Schisandrin B, a bioactive lignan isolated from the fruit of Schisandra chinensis. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive synthesis of its chemical characteristics, multifaceted pharmacological activities, and relevant experimental methodologies.

Introduction: The Promise of a Natural Dibenzocyclooctadiene Lignan

This compound (Sch B) is a prominent bioactive compound derived from Schisandra chinensis, a plant with a rich history in traditional Chinese medicine for addressing a range of conditions, including those affecting the central nervous system such as insomnia and amnesia.[1] Modern pharmacological investigations have validated these traditional applications, uncovering this compound's potent antioxidant, anti-inflammatory, cardioprotective, and neuroprotective properties.[2][3][4] Its diverse biological activities have positioned this compound as a compelling candidate for therapeutic development, particularly in the context of oxidative stress-related diseases.[2][5][6]

This guide delves into the core scientific principles underlying this compound's functionality, from its fundamental chemical structure to its complex interactions with cellular signaling pathways. By providing a blend of established knowledge and practical insights, this document aims to equip researchers with the necessary information to explore the full therapeutic potential of this promising natural compound.

Chemical Identity and Physicochemical Properties

This compound, also known as γ-Schisandrin or Wuweizisu B, is a dibenzocyclooctadiene lignan.[7][8] Its unique chemical architecture is the foundation of its biological activities.

Chemical Structure and Identification

-

IUPAC Name: (9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene[9]

Physicochemical Data Summary

A comprehensive understanding of this compound's physicochemical properties is crucial for its application in research and drug development. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Weight | 400.5 g/mol | [9][17][18] |

| Melting Point | 100-102°C | [] |

| Boiling Point (Predicted) | 545.0 ± 50.0°C | [] |

| Density (Predicted) | 1.148 ± 0.06 g/cm³ | [] |

| XLogP3 | 5.1 | [9][17][18] |

Multifaceted Pharmacological Profile and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological effects, primarily attributed to its potent antioxidant and anti-inflammatory activities. These foundational properties underpin its therapeutic potential in a variety of disease models, including hepatotoxicity, neurodegeneration, and cancer.

Potent Antioxidant and Cytoprotective Effects

A primary mechanism of this compound's action is the modulation of cellular redox status.[7] It has been shown to scavenge hydroxyl and superoxide radicals and inhibit lipid peroxidation.[5] A key pathway involved is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[1][19]

-

Mechanism of Nrf2 Activation: this compound facilitates the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[1][19] This allows Nrf2 to translocate to the nucleus and induce the expression of a suite of antioxidant and detoxification enzymes.[1]

The downstream effects of Nrf2 activation by this compound include:

-

Increased levels of superoxide dismutase (SOD) and glutathione (GSH).[2][19][20][21]

-

Enhanced activity of glutathione peroxidase (GSH-Px) and glutathione reductase (GRD).[2][22]

-

Reduced production of malondialdehyde (MDA), a marker of lipid peroxidation.[2][19][20]

Caption: this compound-mediated activation of the Nrf2 antioxidant pathway.

Hepatoprotective Activity

This compound has demonstrated significant protective effects against liver damage induced by various toxins.[23] Its hepatoprotective mechanisms are closely linked to its antioxidant properties and its ability to modulate inflammatory and apoptotic pathways.[24]

-

Inhibition of Oxidative Stress: this compound attenuates carbon tetrachloride (CCl₄)-induced liver injury by inhibiting lipid peroxidation and enhancing the antioxidant capacity of the liver.[24] It sustains hepatic mitochondrial GSH levels, which is crucial for protecting against CCl₄ hepatotoxicity.[22]

-

Modulation of Inflammatory Pathways: It has been shown to suppress inflammatory responses in acute lung injury by modulating the P2X7/NF-κB pathways.[]

-

Anti-fibrotic Effects: this compound can attenuate liver fibrosis by suppressing the activation of hepatic stellate cells (HSCs) through the inhibition of the TGF-β/Smad signaling pathway.[24][25]

Neuroprotective Effects

Emerging evidence highlights the neuroprotective potential of this compound, making it a promising candidate for neurodegenerative diseases.[1][2]

-

Anti-inflammatory Action: In models of cerebral ischemia, this compound reduces infarct volume by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][26]

-

Mitochondrial Protection: It protects against Aβ1-42-induced neurotoxicity by inhibiting apoptosis through a mitochondria-mediated pathway.[27] This includes reducing the release of cytochrome c and decreasing the activities of caspase-9 and caspase-3.[27]

-

Attenuation of Oxidative Stress: this compound alleviates acute oxidative stress-induced anxiety-like behavior by modulating the Nrf2/Keap1 pathway in the brain.[19]

Anti-Cancer Activity

This compound exhibits significant antitumor activity against a variety of malignant tumors in preclinical studies.[28][29] Its anticancer effects are multifactorial, involving the induction of cell cycle arrest, apoptosis, and inhibition of metastasis.[28][29][30]

-

Induction of Apoptosis: this compound triggers apoptosis in cancer cells through both intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and activates caspases.[2][20]

-

Cell Cycle Arrest: It can induce cell cycle arrest at different phases, depending on the cancer cell type, by inhibiting the expression of cyclins and cyclin-dependent kinases (CDKs).[2][29]

-

Inhibition of Signaling Pathways: this compound has been shown to suppress key cancer-promoting signaling pathways, including:

-

PI3K/AKT/mTOR: Inhibition of this pathway is implicated in its cytotoxic effects in several cancers.[2][31]

-

STAT3: It inhibits the growth of triple-negative breast cancer by suppressing the phosphorylation and nuclear translocation of STAT3.[32]

-

Wnt/β-catenin: this compound has been shown to inhibit melanoma cell progression by targeting this pathway.[28]

-

Caption: Key signaling pathways modulated by this compound in its anti-cancer activity.

Experimental Methodologies

This section provides an overview of established protocols for the extraction, purification, and analysis of this compound, offering a practical guide for laboratory research.

Extraction and Purification Workflow

The efficient isolation of this compound from its natural source, the seeds of Schisandra chinensis, is a critical first step for research.

Caption: A typical workflow for the extraction and purification of this compound.

Step-by-Step Protocol for Extraction and Purification:

-

Preparation of Plant Material: Dried seeds of Schisandra chinensis are ground into a fine powder.

-

Ultrasonic-Assisted Extraction: The powdered seeds are subjected to ultrasonic-assisted extraction with ethanol as the solvent. The optimal ethanol concentration is a key factor for maximizing the yield of this compound.[33]

-

Crude Extract Preparation: The extract is filtered and concentrated under reduced pressure to obtain the crude extract.

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. A solvent system such as petroleum ether/acetone is used for elution to obtain a this compound-enriched fraction.[33]

-

Crystallization: The enriched fraction is further purified by crystallization to yield high-purity this compound.[33]

-

Alternative Purification Method: High-speed counter-current chromatography (HSCCC) has also been successfully employed for the preparative separation and purification of this compound from crude extracts.[34]

Analytical Quantification

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and mechanistic studies. A sensitive and reliable LC-MS/MS method has been developed for this purpose.[35]

LC-MS/MS Method for this compound Quantification:

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Sample Preparation: Protein precipitation with methanol is a common method for sample pretreatment.[35]

This method has been validated for linearity, precision, accuracy, stability, and recovery, making it suitable for quantifying this compound in cell lysates and other biological samples.[35]

Conclusion and Future Perspectives

This compound has emerged as a natural compound with significant therapeutic potential, underscored by its diverse pharmacological activities.[2][3][4] Its well-characterized antioxidant, anti-inflammatory, hepatoprotective, neuroprotective, and anticancer properties provide a strong foundation for further research and development.[2][6][24][28][29] The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways such as Nrf2, NF-κB, TGF-β/Smad, PI3K/AKT/mTOR, and STAT3, offers multiple avenues for therapeutic intervention.

While preclinical studies have shown promising results, further investigations are warranted to fully translate these findings into clinical applications. Future research should focus on:

-

Pharmacokinetic and Bioavailability Studies: In-depth studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound are crucial for optimizing its delivery and efficacy.

-

Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects for various pathological conditions.

-

Synergistic Combinations: Exploring the potential of this compound in combination with existing therapeutic agents could lead to enhanced efficacy and reduced side effects.

References

- 1. benchchem.com [benchchem.com]

- 2. A Comprehensive Review on this compound and Its Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on this compound and Its Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

- 6. The Organ Protective Effects and Mechanisms of this compound - www.pharmasources.com [pharmasources.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - MedChem Express [bioscience.co.uk]

- 9. (+)-Schisandrin B | C23H28O6 | CID 158103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. SCHIZANDRIN B | 61281-37-6 [chemicalbook.com]

- 14. chembk.com [chembk.com]

- 15. scbt.com [scbt.com]

- 16. biorlab.com [biorlab.com]

- 17. This compound (Sch B) | C23H28O6 | CID 14515706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. This compound | C23H28O6 | CID 108130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. This compound alleviates acute oxidative stress via modulation of the Nrf2/Keap1-mediated antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protective effects of this compound against D-GalN-induced cell apoptosis in human hepatocyte (L02) cells via modulating Bcl-2 and Bax - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The crucial antioxidant action of this compound in protecting against carbon tetrachloride hepatotoxicity in mice: a comparative study with butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. This compound attenuates CCl4-induced liver fibrosis in rats by regulation of Nrf2-ARE and TGF-β/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Neuroprotective effects of this compound against transient focal cerebral ischemia in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. This compound protects rat cortical neurons against Abeta1-42-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | A comprehensive review of this compound’s preclinical antitumor activity and mechanistic insights from network pharmacology [frontiersin.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. researchgate.net [researchgate.net]

- 31. Insights Into Anticancer Mechanisms of this compound: Isolation, Pharmacokinetics, and Preclinical Evidence | Semantic Scholar [semanticscholar.org]

- 32. This compound exhibits potent anticancer activity in triple negative breast cancer by inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Ultrasound-assisted extraction and purification of this compound from Schisandra chinensis (Turcz.) Baill seeds: optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Preparative separation and purification of deoxyschisandrin and gamma-schisandrin from Schisandra chinensis (Turcz.) Baill by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. A LC-MS/MS Method for Quantifying the this compound and Exploring Its Intracellular Exposure Correlating Antitumor Effect - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Dibenzocyclooctadiene Lignans: A Technical Guide for Drug Discovery and Development

Introduction: Unveiling the Therapeutic Potential of a Unique Chemical Scaffold

Dibenzocyclooctadiene lignans, a remarkable class of natural products primarily sourced from the Schisandraceae family of plants, have emerged as a focal point of intensive pharmacological research.[1] These compounds, characterized by a distinctive eight-membered cyclooctadiene ring fused to two phenyl rings, are the primary bioactive constituents of medicinal plants like Schisandra chinensis, which has a long history of use in traditional medicine.[2][3][4] Modern scientific investigation has validated many of these traditional uses, revealing a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, neuroprotective, and hepatoprotective effects.[5][6][7][8]

This technical guide provides a comprehensive exploration of the pharmacological profile of dibenzocyclooctadiene lignans. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanisms of action, structure-activity relationships, and key experimental protocols for evaluating this promising class of compounds. The narrative is structured to provide not just a catalog of effects, but a causal understanding of their therapeutic potential, grounded in robust scientific evidence.

I. Anti-Cancer Activity: A Multi-Faceted Approach to Combating Malignancy

Dibenzocyclooctadiene lignans have demonstrated significant cytotoxic and anti-cancer properties across a range of cancer cell lines.[9] Their anti-neoplastic effects are not mediated by a single mechanism, but rather through a coordinated modulation of multiple cellular processes critical for cancer cell proliferation, survival, and metastasis.[6][10]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which dibenzocyclooctadiene lignans exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. For instance, Schisandrin B has been shown to trigger apoptosis and induce cell cycle arrest in various cancer models, including triple-negative breast cancer, colon cancer, and hepatocellular carcinoma.[11][12][13] This is often achieved through the modulation of key apoptotic regulators, such as the Bcl-2 family proteins and caspases.[13]

Modulation of Key Signaling Pathways

The anti-cancer activity of these lignans is intrinsically linked to their ability to interfere with critical signaling pathways that are often dysregulated in cancer.

-

STAT3 Pathway: this compound has been shown to inhibit the growth of triple-negative breast cancer by suppressing the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cancer cell proliferation and survival.[11]

-

PI3K/Akt/mTOR Pathway: Several dibenzocyclooctadiene lignans have been found to inhibit the PI3K/Akt/mTOR pathway, a central signaling cascade that promotes cell growth, proliferation, and survival in many cancers.[14][15]

-

Wnt/β-catenin Pathway: this compound has also been demonstrated to inhibit the viability and malignant progression of melanoma cells by targeting the Wnt/β-catenin signaling pathway.[14][15]

-

RhoA/ROCK1 Pathway: In hepatocellular carcinoma, this compound has been found to suppress tumor progression by targeting the RhoA/ROCK1 pathway.[12][15]

Overcoming Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Notably, certain dibenzocyclooctadiene lignans, such as schisandrin A, this compound, and schisantherin A, have been shown to inhibit the function of P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1), two key ATP-binding cassette (ABC) transporters responsible for effluxing chemotherapeutic drugs from cancer cells.[16] This suggests their potential use as chemosensitizing agents to enhance the efficacy of conventional anti-cancer drugs.[6][16]

The cytotoxic potency of dibenzocyclooctadiene lignans is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Lignan | Cancer Cell Line | IC50 (µM) | Reference |

| Kadusurain A | A549 (Lung) | 1.05 µg/mL | [1] |

| Kadusurain A | HCT116 (Colon) | 12.56 µg/mL | [1] |

| Kadusurain A | HL-60 (Leukemia) | 2.11 µg/mL | [1] |

| Kadusurain A | HepG2 (Liver) | 3.24 µg/mL | [1] |

| Gomisin G | Leukemia | 5.51 µg/mL | [1] |

| Gomisin G | HeLa (Cervical) | 5.51 µg/mL | [1] |

| Heilaohulignan C | HepG2 (Liver) | 9.92 µM | [1] |

| Gomisin N | HepG2 (Liver) | 25-100 (48h) | [17] |

| Gomisin N | HCCLM3 (Liver) | 25-100 (48h) | [17] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][9]

Materials:

-

96-well microplates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Dibenzocyclooctadiene lignan stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the dibenzocyclooctadiene lignan in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO).[9]

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[9]

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for assessing cell viability using the MTT assay.

II. Anti-Inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases. Dibenzocyclooctadiene lignans have demonstrated significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[18][19][20]

Inhibition of Pro-inflammatory Mediators

Several dibenzocyclooctadiene lignans, including gomisin N, gomisin J, and schisandrin C, have been shown to reduce the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[18] They also inhibit the expression and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[17][18]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of these lignans are mediated through the inhibition of key signaling pathways involved in the inflammatory response.

-

NF-κB Pathway: The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. Dibenzocyclooctadiene lignans can suppress the activation of the NF-κB pathway, thereby downregulating the expression of numerous pro-inflammatory genes.[2][21]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, including p38, ERK1/2, and JNK, plays a crucial role in inflammation. Gomisin J, gomisin N, and schisandrin C have been found to exert their anti-inflammatory effects by blocking the phosphorylation of these MAPKs.[18][19][20]

-

Nrf2/HO-1 Pathway: The Nrf2/HO-1 pathway is a critical antioxidant and anti-inflammatory signaling axis. Gomisins G and J have been shown to induce the expression of heme oxygenase-1 (HO-1) via the activation of Nrf2, which contributes to their anti-inflammatory effects.[21]

Caption: Inhibition of inflammatory pathways by dibenzocyclooctadiene lignans.

The Griess assay is a simple and widely used method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[1]

Materials:

-

RAW 264.7 macrophage cells

-

96-well plates

-

Lipopolysaccharide (LPS)

-

Dibenzocyclooctadiene lignan solutions

-

Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite standard solution

-

Microplate reader

Procedure:

-

Cell Culture: Seed RAW 264.7 cells in 96-well plates and allow them to adhere.[1]

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the lignans for 1-2 hours.[1]

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.[1]

-

Incubation: Incubate the cells for 24 hours.[1]

-

Nitrite Quantification:

-

Transfer the cell culture supernatant to a new 96-well plate.

-

Add an equal volume of Griess reagent to each well.[1]

-

Incubate for a short period at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[1]

-

IC50 Calculation: Determine the IC50 value for NO production inhibition from a dose-response curve.[1]

III. Neuroprotective Effects: Shielding the Nervous System from Damage

Dibenzocyclooctadiene lignans have demonstrated significant neuroprotective properties, suggesting their therapeutic potential in neurodegenerative diseases.[4][22][23]

Attenuation of Excitotoxicity

Glutamate-induced excitotoxicity is a major contributor to neuronal damage in various neurological disorders. Several dibenzocyclooctadiene lignans, including deoxyschisandrin, gomisin N, and wuweizisu C, have been shown to protect primary cultures of rat cortical cells from glutamate-induced neurotoxicity.[22][24] This protection is mediated by:

Cognitive Enhancement

Beyond neuroprotection, certain lignans from Schisandra chinensis have been reported to enhance cognitive performance, highlighting their potential in addressing cognitive decline associated with aging and neurodegenerative diseases.[23]

This protocol outlines a general method for assessing the neuroprotective effects of dibenzocyclooctadiene lignans against glutamate-induced toxicity in primary cortical neurons.

Materials:

-

Primary cortical neuron cultures

-

Neurobasal medium supplemented with B27 and L-glutamine

-

Dibenzocyclooctadiene lignan solutions

-

Glutamate solution

-

Cell viability assay kit (e.g., LDH release assay or MTT assay)

Procedure:

-

Cell Plating: Plate primary cortical neurons in appropriate culture plates.

-

Compound Pre-treatment: Pre-treat the neurons with various concentrations of the lignans for a specified duration.

-

Induction of Neurotoxicity: Expose the neurons to a toxic concentration of glutamate.

-

Incubation: Co-incubate the cells with the lignans and glutamate for a defined period.

-

Assessment of Cell Viability: Measure cell viability using a suitable assay, such as the lactate dehydrogenase (LDH) release assay, which quantifies cell membrane damage.[1]

IV. Hepatoprotective Activity: Safeguarding the Liver

The liver-protective effects of dibenzocyclooctadiene lignans are well-documented and form the basis of their traditional use in treating liver ailments.[7][25][26][27][28]

Protection Against Toxin-Induced Liver Injury

Dibenzocyclooctadiene lignans have been shown to protect against liver damage induced by various hepatotoxins, such as carbon tetrachloride (CCl4) and N-acetyl-p-aminophenol (APAP).[25][26] For example, spirobenzofuranoids and other lignans from Kadsura longipedunculata have demonstrated moderate hepatoprotective activity against APAP-induced toxicity in HepG2 cells.[25]

Amelioration of Non-Alcoholic Fatty Liver Disease (NAFLD)

In in vitro models of NAFLD using free fatty acid (FFA)-induced HepG2 cells, certain dibenzocyclooctadiene lignans have been shown to reduce triglyceride and total cholesterol levels and decrease reactive oxygen species (ROS) production.[29]

Mechanisms of Hepatoprotection

The hepatoprotective effects of these lignans are attributed to their potent antioxidant and anti-inflammatory properties, as well as their ability to modulate key signaling pathways involved in liver injury and regeneration.[7]

This protocol describes a method for evaluating the hepatoprotective effects of dibenzocyclooctadiene lignans against toxin-induced injury in HepG2 cells.[1]

Materials:

-

HepG2 cells

-

96-well plates

-

Hepatotoxin (e.g., CCl4 or a mixture of free fatty acids)

-

Dibenzocyclooctadiene lignan solutions

-

Cell viability assay kit (e.g., MTT assay)

Procedure:

-

Cell Culture: Culture HepG2 cells in 96-well plates.[1]

-

Induction of Hepatotoxicity: Induce liver cell injury by exposing the cells to a hepatotoxin.[1]

-

Compound Co-treatment: Co-treat the cells with the hepatotoxin and various concentrations of the dibenzocyclooctadiene lignans.[1]

-

Incubation: Incubate the cells for a specified period.

-

Assessment of Cell Viability: Determine cell viability using an appropriate assay to quantify the protective effect of the lignans.[1]

V. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Bioactivity

The diverse pharmacological activities of dibenzocyclooctadiene lignans are intricately linked to their unique structural features.[1][30] Understanding the structure-activity relationships (SAR) is crucial for the rational design and development of more potent and selective analogues.

-

Biphenyl Configuration: The stereochemistry of the biphenyl moiety (R- or S-configuration) significantly influences the biological activity. For instance, lignans with an S-biphenyl configuration and a methylenedioxy group have been found to strongly inhibit LPS-induced microglia activation.[31]

-

Substituents on the Cyclooctadiene Ring: The presence and nature of substituents on the eight-membered ring, such as hydroxyl, acetyl, or methoxy groups, can modulate the anti-inflammatory and antioxidant activities.[30][31][32][33] For example, an exocyclic methylene group has been shown to be essential for antioxidant activity.[30][32][33]

-

Substituents on the Phenyl Rings: Modifications on the phenyl rings, such as the presence of methylenedioxy or angeloyl groups, also impact the pharmacological profile.[32][33]

VI. Conclusion and Future Directions

Dibenzocyclooctadiene lignans represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their multi-target mechanisms of action, particularly in the realms of oncology, inflammation, neurodegeneration, and liver disease, make them compelling candidates for further drug discovery and development.

Future research should focus on:

-

Lead Optimization: Utilizing SAR data to synthesize novel analogues with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies in relevant animal models to validate the in vitro findings and assess the safety profiles of promising candidates.

-

Clinical Translation: Advancing the most promising compounds into clinical trials to evaluate their therapeutic efficacy in human diseases.

-

Advanced Drug Delivery: Exploring novel drug delivery systems to enhance the bioavailability and targeted delivery of these lignans.[5]

The continued exploration of the pharmacological profile of dibenzocyclooctadiene lignans holds great promise for the development of new and effective therapies for a wide range of human ailments.

References

- 1. benchchem.com [benchchem.com]

- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dibenzocyclooctadiene Lignans from Schisandra chinensis with Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamic effects and molecular mechanisms of lignans from Schisandra chinensis Turcz. (Baill.), a current review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound exhibits potent anticancer activity in triple negative breast cancer by inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits tumor progression of hepatocellular carcinoma by targeting the RhoA/ROCK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 16. Dibenzocyclooctadiene lignans: a class of novel inhibitors of multidrug resistance-associated protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Anti-inflammatory effects of gomisin N, gomisin J, and schisandrin C isolated from the fruit of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Anti-Inflammatory Effect of Heme Oxygenase-1 Toward Porphyromonas gingivalis Lipopolysaccharide in Macrophages Exposed to Gomisins A, G, and J - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Dibenzocyclooctadiene lignans from Schisandra chinensis protect primary cultures of rat cortical cells from glutamate-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. An overview of neuroprotective and cognitive enhancement properties of lignans from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Synthesis and the hepatoprotective activity of dibenzocyclooctadiene lignan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship [mdpi.com]

- 28. Hepatoprotective Constituents of Total Dibenzocyclooctadiene Lignans from Schisandra chinensis Based on the Spectrum-Effect Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

- 30. Schisandrene, a dibenzocyclooctadiene lignan from Schisandra chinensis: structure-antioxidant activity relationships of dibenzocyclooctadiene lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Structure-activity relationship study of dibenzocyclooctadiene lignans isolated from Schisandra chinensis on lipopolysaccharide-induced microglia activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. pubs.acs.org [pubs.acs.org]

A Technical Guide to the In Vitro Antioxidant Activity of Schisandrin B

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Dual-Action Antioxidant Profile of Schisandrin B

This compound, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant scientific interest for its broad pharmacological properties, most notably its potent antioxidant effects.[1][2] Unlike simple antioxidants that merely scavenge free radicals, this compound exhibits a sophisticated, dual-action mechanism. It not only directly neutralizes reactive oxygen species (ROS) but also fortifies the cell's intrinsic antioxidant defenses by upregulating a suite of protective enzymes.[1][3] This guide provides an in-depth exploration of the multifaceted in vitro antioxidant activity of this compound, detailing the key molecular mechanisms and providing robust, field-proven protocols for their investigation. The causality behind experimental choices is elucidated to empower researchers in designing and interpreting their own studies.

Part 1: The Core Mechanisms of Action

This compound's antioxidant prowess stems from two primary strategies:

-

Direct Radical Scavenging: It can directly donate a hydrogen atom or an electron to neutralize highly reactive free radicals, thereby terminating damaging chain reactions.[3][4] This activity is comparable to, and in some cases exceeds, that of well-known antioxidants like Vitamin C and Vitamin E.[1][4]

-

Upregulation of Endogenous Antioxidant Systems: Perhaps its most significant contribution is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7] This pathway is the master regulator of cellular antioxidant responses. By activating Nrf2, this compound orchestrates the increased expression of a battery of cytoprotective genes, including those for superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).[2][7][8]

The Nrf2/Keap1 Signaling Pathway: The Master Switch

Under normal physiological conditions, Nrf2 is held inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8][9] this compound, or its metabolites, can induce a conformational change in Keap1, causing it to release Nrf2.[5][10][11] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[12][13] This binding initiates the transcription of numerous antioxidant and detoxifying enzymes, profoundly enhancing the cell's capacity to combat oxidative stress.

Figure 1: this compound activates the Nrf2/Keap1 pathway.

Part 2: In Vitro Experimental Protocols & Data Interpretation

A multi-assay approach is essential to fully characterize the antioxidant profile of this compound. This section details the core assays, providing both the procedural framework and the scientific rationale.

Direct Radical Scavenging Assays

These cell-free assays quantify the intrinsic ability of this compound to neutralize stable synthetic radicals.

-

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to the yellow-colored, non-radical form, DPPH-H.[14] The degree of color change, measured as a decrease in absorbance at ~517 nm, is proportional to the scavenging activity.[15][16]

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in spectrophotometric grade methanol. This solution should be freshly made and protected from light.[16]

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions (e.g., 1, 10, 50, 100, 200 µg/mL). Ascorbic acid or Trolox should be used as a positive control.[14]

-

Reaction: In a 96-well microplate or cuvettes, mix 1 mL of the DPPH working solution with 1 mL of each sample dilution or control. A blank containing only methanol and the DPPH solution is also required.[16]

-

Incubation: Incubate the reactions in the dark at room temperature for 30 minutes.[14]

-

Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Data Analysis: Plot the % scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

-

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form.[17] The reduction in absorbance at ~734 nm is proportional to the antioxidant content.[18] This assay is applicable to both hydrophilic and lipophilic antioxidants.

-

Step-by-Step Protocol:

-

Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM aqueous ABTS solution and 2.45 mM aqueous potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18]

-

Working Solution: Dilute the stock ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 (± 0.02) at 734 nm.[8]

-

Sample Preparation: Prepare serial dilutions of this compound and a positive control (e.g., Trolox) as described for the DPPH assay.

-

Reaction: Add a small volume (e.g., 10 µL) of the sample or standard to a larger volume (e.g., 1 mL) of the diluted ABTS•+ working solution.[17]

-

Incubation: Incubate the mixture at room temperature for approximately 7-30 minutes.[12][18]

-

Measurement: Read the absorbance at 734 nm.

-

Calculation & Analysis: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

| Assay | Principle | Typical IC50 for S. chinensis Extract | Reference Compound |

| DPPH | H-atom donation to neutralize purple radical | 0.45 mg/mL (Ethanol Extract)[19] | Ascorbic Acid, Trolox |

| ABTS | Electron donation to decolorize blue/green radical | Varies with extract preparation | Trolox |

Table 1: Summary of Direct Radical Scavenging Assays. Note: IC50 values for pure this compound can be modest in these assays, as its primary strength lies in upregulating cellular defenses.

Cell-Based Assays for Endogenous Antioxidant Defense

These assays move from simple chemical reactions to a more biologically relevant context, measuring the effect of this compound on cellular machinery.

Figure 2: General workflow for cell-based antioxidant assays.

-

Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Once inside the cell, esterases cleave the acetate groups, trapping it as DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][20] The fluorescence intensity is directly proportional to the level of intracellular ROS.

-

Step-by-Step Protocol:

-

Cell Culture: Seed adherent cells (e.g., L02 or HepG2) in a black, clear-bottom 96-well plate and culture overnight.[1]

-

Pre-treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).

-

Loading: Remove the treatment media, wash cells with pre-warmed buffer (e.g., PBS), and incubate with 10-20 µM DCFH-DA working solution for 30-45 minutes at 37°C in the dark.[1][6]

-

Stress Induction: Wash away the DCFH-DA solution. Add media containing an oxidative stressor (e.g., H₂O₂, tert-butyl hydroperoxide) to the cells. Include a positive control (stressor only) and a negative control (no stressor).[6]

-

Measurement: Immediately measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[6][13] Readings can be taken kinetically over time.

-

-

Principle: This indirect assay utilizes a system that generates superoxide radicals, such as the xanthine/xanthine oxidase system. These radicals reduce a detector dye (e.g., WST-1) to a colored formazan product.[10] SOD in the cell lysate sample competes for the superoxide radicals, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.[4][21]

-

Step-by-Step Protocol (Kit-based):

-

Lysate Preparation: Culture and treat cells with this compound as described above. Lyse the cells using an appropriate buffer (e.g., Triton X-100 based) on ice and centrifuge to collect the supernatant.[22] Determine the total protein concentration for normalization.

-

Standard Curve: Prepare a standard curve using the provided SOD standard.[10]

-

Reaction Setup: In a 96-well plate, add cell lysate samples and standards to the wells.

-

Reaction Initiation: Add the substrate working solution (containing WST-1 and xanthine) followed by the enzyme working solution (xanthine oxidase) to all wells.[10]

-

Incubation: Incubate at room temperature for 20-30 minutes.[10][23]

-

Measurement: Read the absorbance at ~450 nm.[4]

-

Calculation: Calculate the % inhibition rate for each sample and determine the SOD activity by comparing it to the standard curve. Results are often expressed as U/mg protein.[24]

-

-

Principle: A common method relies on the reaction of catalase with a known concentration of hydrogen peroxide (H₂O₂). After a set incubation time, the reaction is stopped, and the amount of remaining H₂O₂ is measured.[3] This can be done by reacting the residual H₂O₂ with a reagent (e.g., ferrous ions and sulfosalicylic acid) to form a colored complex that is measured spectrophotometrically.[3] The catalase activity is inversely proportional to the amount of remaining H₂O₂.

-

Step-by-Step Protocol:

-

Lysate Preparation: Prepare cell lysates as for the SOD assay.

-

Reaction: In a microplate, add the cell lysate to a buffer containing a known concentration of H₂O₂ (e.g., 5-10 mM).[3]

-

Incubation: Incubate at 37°C for a defined period (e.g., 2-5 minutes).[3]

-

Stopping & Color Development: Add a stop/color reagent (e.g., a mixture of sulfosalicylic acid and ferrous ammonium sulfate) to terminate the enzymatic reaction and react with the remaining H₂O₂.[3]

-

Measurement: After a brief incubation for color development, measure the absorbance at ~490-500 nm.[3]

-

Calculation: Calculate CAT activity based on a standard curve of known H₂O₂ concentrations. Express activity as U/mg protein.

-

-

Principle: This is a coupled enzyme assay. GPX in the sample catalyzes the reduction of a peroxide (like cumene hydroperoxide) using reduced glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG).[25] An excess of exogenous glutathione reductase (GR) then immediately reduces the GSSG back to GSH, a reaction that consumes NADPH. The rate of NADPH consumption is monitored as a decrease in absorbance at 340 nm, which is directly proportional to the GPX activity.[25][26]

-

Step-by-Step Protocol (Kit-based):

-

Lysate Preparation: Prepare cell lysates as for the SOD assay.

-

Reaction Mixture: In a 96-well UV-transparent plate, prepare a working solution containing assay buffer, GSH, glutathione reductase, and NADPH.[25]

-

Sample Addition: Add the cell lysate samples to the wells. Include a blank with assay buffer instead of sample.

-

Reaction Initiation: Initiate the reaction by adding the peroxide substrate (e.g., cumene hydroperoxide).[25]

-

Measurement: Immediately begin reading the absorbance at 340 nm kinetically, taking readings every minute for at least 5 minutes.[25]

-

Calculation: Determine the rate of absorbance decrease (ΔA340/min). The GPX activity is calculated from this rate, normalized to the protein concentration, and expressed as mU/mg protein.[9]

-

| Parameter | Assay | Principle | Expected Effect of this compound |

| Intracellular ROS | DCFDA | Oxidation of probe to fluorescent product | Decrease in fluorescence[21] |

| SOD Activity | WST-1 Inhibition | Enzymatic dismutation of superoxide | Increase in activity[2][24] |

| CAT Activity | H₂O₂ Decomposition | Enzymatic breakdown of H₂O₂ | Increase in activity[2] |

| GPX Activity | Coupled NADPH Oxidation | Enzymatic reduction of peroxides | Increase in activity[2][24] |

Table 2: Summary of Cell-Based Assays for Endogenous Antioxidant Defense.

Lipid Peroxidation Assay (TBARS Method)

-

Principle: Oxidative stress can damage cellular membranes through lipid peroxidation. Malondialdehyde (MDA) is a major secondary product of this process and serves as a key biomarker.[7] The Thiobarbituric Acid Reactive Substances (TBARS) assay measures MDA. Under high temperature and acidic conditions, MDA reacts with thiobarbituric acid (TBA) to form a pink-colored adduct, which can be quantified spectrophotometrically at ~532 nm.[7][27]

-

Step-by-Step Protocol:

-

Lysate Preparation: Prepare cell or tissue lysates as previously described.

-

Reagent Preparation: Prepare a TBA/trichloroacetic acid (TCA) reagent.

-

Reaction: Add the TBA reagent to the lysate samples and MDA standards in glass tubes.[7]

-

Incubation: Incubate the mixture at 95°C for 60 minutes to facilitate the reaction.[7]

-

Cooling & Centrifugation: Cool the tubes on ice and then centrifuge to pellet any precipitate.[7]

-

Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.[2]

-

Calculation: Quantify the MDA concentration in the samples using the standard curve. This compound treatment is expected to significantly reduce MDA levels in cells subjected to oxidative stress.[1][7][21]

-

Conclusion: A Self-Validating System for Antioxidant Discovery

The comprehensive in vitro evaluation of this compound reveals a sophisticated antioxidant agent whose primary strength lies not in simple radical scavenging, but in its ability to augment the cell's own protective mechanisms via the Nrf2 pathway.[7][8] The protocols described herein form a self-validating system. A positive result in direct scavenging assays (DPPH, ABTS) should be corroborated by a reduction in cellular ROS (DCFDA) and lipid peroxidation (TBARS). Furthermore, the mechanism for this cellular protection can be confirmed by demonstrating increased activity of key antioxidant enzymes (SOD, CAT, GPX). This structured, multi-assay approach provides a robust framework for drug development professionals and researchers to not only confirm the antioxidant activity of this compound but also to screen and characterize other novel antioxidant compounds.

References

- 1. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 2. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]

- 3. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. canvaxbiotech.com [canvaxbiotech.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. doc.abcam.com [doc.abcam.com]

- 7. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsonline.com [ijpsonline.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. raybiotech.com [raybiotech.com]

- 11. nwlifescience.com [nwlifescience.com]

- 12. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. mdpi.com [mdpi.com]

- 16. journalwjarr.com [journalwjarr.com]

- 17. benchchem.com [benchchem.com]

- 18. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mmpc.org [mmpc.org]

- 20. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. 3hbiomedical.com [3hbiomedical.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. asm.org [asm.org]

- 25. raybiotech.com [raybiotech.com]

- 26. nwlifescience.com [nwlifescience.com]

- 27. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

Schisandrin B and Nrf2 signaling pathway activation

An In-Depth Technical Guide to Schisandrin B and Nrf2 Signaling Pathway Activation

Abstract

This compound (Sch B), a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its potent cytoprotective properties, particularly its hepatoprotective, neuroprotective, and antioxidant effects.[1] A growing body of evidence indicates that these therapeutic benefits are, in large part, mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a master transcriptional regulator that orchestrates the cellular antioxidant defense system. This technical guide provides a comprehensive overview of the Keap1-Nrf2 signaling axis, elucidates the molecular mechanisms by which this compound activates this pathway, and presents detailed, field-proven experimental protocols for researchers and drug development professionals to investigate and validate this interaction. We will explore methodologies for assessing Nrf2 nuclear translocation, quantifying the expression of Nrf2-driven antioxidant genes, and measuring the functional consequences on cellular redox status.

The Keap1-Nrf2 Signaling Pathway: The Master Regulator of Cellular Defense

The Keap1-Nrf2 pathway is a critical, evolutionarily conserved mechanism that protects cells from oxidative and electrophilic stress.[3] Its proper function is essential for maintaining redox homeostasis and mitigating damage from endogenous and exogenous insults.

Basal Conditions: Nrf2 Sequestration and Degradation

Under normal, unstressed physiological conditions, Nrf2 is held inactive in the cytoplasm through a direct protein-protein interaction with its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[4] Keap1 functions as a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex.[3][5] This complex continuously targets Nrf2 for polyubiquitination, marking it for rapid degradation by the 26S proteasome.[3][6] This constant turnover ensures that Nrf2 levels remain low and the antioxidant response is not unnecessarily activated.

Pathway Activation: The Cellular Stress Response

In the presence of oxidative stress—characterized by an accumulation of reactive oxygen species (ROS)—or electrophilic compounds, the Keap1 sensor is triggered. Keap1 is a cysteine-rich protein, and specific reactive cysteine residues (such as C273 and C288) are modified by these stressors.[3] This modification induces a conformational change in the Keap1 protein, disrupting its ability to function as an E3 ligase adaptor for Nrf2.[3][7] Consequently, Nrf2 is no longer ubiquitinated and degraded.

Nuclear Translocation and Antioxidant Gene Transcription

The newly stabilized Nrf2 protein translocates into the nucleus.[4] There, it forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins. This Nrf2-Maf complex then binds to specific DNA sequences known as Antioxidant Response Elements (AREs), located in the promoter regions of a vast array of cytoprotective genes.[6][8][9][10] The core consensus sequence of the ARE is RTGACnnnGC.[9][11] Binding of the Nrf2-Maf complex to the ARE initiates the transcription of numerous downstream target genes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[4]

-

NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones, preventing them from participating in redox cycling and generating ROS.[4]

-

Glutathione S-Transferases (GSTs): A family of enzymes crucial for detoxifying xenobiotics and endogenous electrophiles by conjugating them with glutathione.[3]

-

Catalase (CAT) and Superoxide Dismutase (SOD): Key antioxidant enzymes that neutralize hydrogen peroxide and superoxide radicals, respectively.[3][4]

Caption: The Keap1-Nrf2 Signaling Pathway.

This compound's Mechanism of Nrf2 Activation

This compound activates the Nrf2 pathway through a multi-faceted mechanism that involves both direct interaction with the Keap1 sensor and modulation of upstream signaling kinases.

Interaction with Keap1

The primary mechanism of action appears to be the disruption of the Keap1-Nrf2 complex. Studies suggest two potential modes for this interaction:

-

Metabolic Activation: Evidence indicates that this compound is metabolized by cytochrome P450 (CYP450) enzymes into a reactive carbene metabolite.[1][12] This electrophilic metabolite is capable of covalently binding to the reactive cysteine residues on Keap1, mimicking the effect of oxidative stress and thereby preventing Nrf2 degradation.[1][12]

-

Direct Binding: Molecular docking and dynamics simulations have identified Keap1 as a direct molecular target of this compound.[2][13] These models show that this compound can bind to the pocket in Keap1 where Nrf2 normally docks, acting as a protein-protein interaction (PPI) inhibitor to prevent Nrf2 sequestration.[2]

Modulation of Upstream Kinases

In addition to its effects on Keap1, this compound has been shown to influence upstream signaling pathways that can also lead to Nrf2 activation. These include:

-

AMPK Pathway: In models of cardiac injury, this compound was found to increase the phosphorylation of adenosine monophosphate-activated protein kinase (AMPK).[14] Activated AMPK can, in turn, stimulate the nuclear accumulation of Nrf2, contributing to its cardioprotective effects.[14]

-

ERK/MAPK Pathway: this compound can trigger a redox-sensitive activation of the ERK/MAPK pathway, which promotes Nrf2-mediated expression of antioxidant genes and protects against apoptosis.[15]

Caption: this compound's multi-faceted mechanism of Nrf2 activation.

Experimental Validation of this compound-Mediated Nrf2 Activation

A series of well-controlled in vitro experiments are required to rigorously validate this compound as an Nrf2 activator. The following protocols provide a comprehensive workflow.

Caption: Experimental workflow for validating this compound as an Nrf2 activator.

Protocol 1: Nrf2 Nuclear Translocation by Western Blot

This protocol directly measures the accumulation of Nrf2 protein in the nucleus, a hallmark of its activation.

-

Principle: Cells are treated with this compound, and then physically separated into cytoplasmic and nuclear fractions. Western blotting is used to detect the amount of Nrf2 protein in each fraction, with Lamin B and GAPDH serving as nuclear and cytoplasmic loading controls, respectively.

-

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2, RAECs) in 10 cm dishes and grow to 80-90% confluency. Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4-8 hours).[1][2]

-

Cell Fractionation:

-

Wash cells twice with ice-cold PBS.

-

Harvest cells by scraping into a hypotonic lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice to allow cells to swell.

-

Lyse the plasma membrane using a detergent (e.g., NP-40) and gentle vortexing.

-

Centrifuge at low speed to pellet the nuclei. The supernatant is the cytoplasmic fraction.

-

Wash the nuclear pellet, then lyse with a nuclear extraction buffer and sonicate to shear DNA.

-

-

Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic extracts using a BCA protein assay.[16]

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies: anti-Nrf2, anti-Lamin B (nuclear control), and anti-GAPDH (cytoplasmic control).[16][17]

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect signal using an ECL substrate and an imaging system.

-

-

-

Expected Outcome: A dose-dependent increase in Nrf2 protein in the nuclear fraction of this compound-treated cells compared to the vehicle control, with no significant change in the cytoplasmic fraction.

Protocol 2: Nrf2 Target Gene Expression by qPCR

This protocol quantifies the transcriptional upregulation of Nrf2's downstream target genes.

-

Principle: Total RNA is extracted from treated cells, reverse-transcribed into cDNA, and then the relative abundance of specific gene transcripts (HO-1, NQO1) is measured using quantitative real-time PCR.

-

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates. Treat with this compound as described in Protocol 1 for a relevant time course (e.g., 6, 12, 24 hours).[18]

-

RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., TRIzol or spin-column based). Assess RNA purity and concentration.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit.

-

qPCR:

-

Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for target genes (HMOX1, NQO1) and a housekeeping gene (GAPDH or ACTB), and diluted cDNA.

-

Run the reaction on a real-time PCR instrument.

-

Primer Example (Human):

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.[21]

-

-

Expected Outcome: A significant, dose- and time-dependent increase in the mRNA levels of HMOX1 and NQO1 in this compound-treated cells.

Protocol 3: Cellular Antioxidant Capacity via ROS Measurement

This protocol provides a functional readout of the Nrf2 activation by measuring the cell's ability to buffer an oxidative insult.

-

Principle: Cells are pre-treated with this compound to induce an antioxidant response. An oxidative stressor is then applied, and the resulting intracellular ROS levels are quantified using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation.[22][23]

-

Methodology:

-

Cell Culture and Pre-treatment: Seed cells in a 96-well black, clear-bottom plate. Pre-treat with this compound (and vehicle control) for 12-24 hours to allow for the expression of antioxidant proteins.

-

Probe Loading: Remove the treatment medium, wash with PBS, and incubate cells with 5-10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C.[22][24]

-

Induction of Oxidative Stress: Wash away excess probe. Add a known oxidative stressor (e.g., 100-500 µM H₂O₂ or 100 nM Angiotensin II) to the wells.[2]

-

Fluorescence Measurement: Immediately measure fluorescence intensity (excitation ~488 nm, emission ~530 nm) over time using a fluorescence plate reader.[22]

-

-

Expected Outcome: Cells pre-treated with this compound should exhibit significantly lower fluorescence intensity (i.e., lower ROS levels) upon challenge with an oxidative stressor compared to control cells.

Data Presentation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Representative Dose-Response of this compound on Nrf2 Target Gene Expression (qPCR)

| Treatment | Concentration (µM) | HMOX1 mRNA Fold Change (vs. Vehicle) | NQO1 mRNA Fold Change (vs. Vehicle) |

|---|---|---|---|

| Vehicle Control | 0 (0.1% DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 |

| This compound | 1 | 2.5 ± 0.3 | 2.1 ± 0.4 |

| This compound | 5 | 6.8 ± 0.7 | 5.9 ± 0.6 |

| this compound | 10 | 12.4 ± 1.1 | 10.5 ± 0.9 |

Table 2: Representative Effect of this compound Pre-treatment on Intracellular ROS Levels

| Pre-treatment | Oxidative Stressor | Relative Fluorescence Units (RFU) | % Reduction in ROS |

|---|---|---|---|

| Vehicle Control | None | 100 ± 8 | N/A |

| Vehicle Control | H₂O₂ | 850 ± 45 | 0% (Baseline) |

| This compound (5 µM) | H₂O₂ | 425 ± 30 | 50% |

| this compound (10 µM) | H₂O₂ | 280 ± 22 | 67% |

Conclusion and Future Directions

This compound is a potent, naturally derived activator of the Keap1-Nrf2 signaling pathway. Its mechanism of action involves both the direct or metabolite-driven inhibition of the Keap1-Nrf2 interaction and the modulation of upstream kinases such as AMPK and ERK. This activation leads to the robust transcription of a battery of antioxidant and cytoprotective genes, enhancing cellular resilience against oxidative stress. The protocols detailed in this guide provide a rigorous framework for validating these effects in a laboratory setting.

The therapeutic potential of this compound as a modulator of the Nrf2 pathway is significant, particularly for pathologies underpinned by oxidative stress, including chronic liver disease, cardiovascular disorders, and neurodegeneration. Future research should focus on further elucidating the specific roles of its metabolites versus the parent compound, conducting comprehensive in vivo studies to confirm efficacy and safety, and ultimately exploring its translation into clinical applications.

References

- 1. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound protects against angiotensin II-induced endotheliocyte deficits by targeting Keap1 and activating Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]

- 4. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gosset.ai [gosset.ai]

- 10. Antioxidant Response Element: Significance and symbolism [wisdomlib.org]

- 11. pnas.org [pnas.org]

- 12. This compound elicits the Keap1-Nrf2 defense system via carbene reactive metabolite which is less harmful to mice liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound protects against angiotensin II-induced endotheliocyte deficits by targeting Keap1 and activating Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Schizandrin B attenuates hypoxia/reoxygenation injury in H9c2 cells by activating the AMPK/Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound elicits a glutathione antioxidant response and protects against apoptosis via the redox-sensitive ERK/Nrf2 pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. origene.com [origene.com]

- 21. benchchem.com [benchchem.com]

- 22. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress [elabscience.com]

The Anti-inflammatory Mechanisms of Schisandrin B: A Technical Guide for Researchers

Abstract

Schisandrin B (Sch B), a primary bioactive lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention for its therapeutic potential, particularly its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects, designed for researchers, scientists, and drug development professionals. We will dissect its modulatory actions on critical signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the NLRP3 inflammasome. Furthermore, this guide details validated experimental protocols for investigating these effects in vitro, offering a practical framework for future research and development. The content is structured to provide not just procedural steps but also the causal logic behind experimental choices, ensuring a robust and reproducible scientific approach.

Introduction: Inflammation and the Therapeutic Promise of this compound

Inflammation is a fundamental biological process, an essential defensive response to harmful stimuli such as pathogens and cellular damage. However, dysregulated or chronic inflammation is a key pathological driver of numerous diseases, including osteoarthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1] The clinical management of chronic inflammation remains a significant challenge, necessitating the discovery of novel therapeutic agents with high efficacy and favorable safety profiles.

Schisandra chinensis, a traditional medicinal herb, has been used for centuries in Asia to treat a variety of ailments, including liver disease and inflammatory conditions.[2] this compound is one of the most abundant and active dibenzocyclooctadiene lignans isolated from its fruit.[3] A growing body of evidence demonstrates that this compound exerts powerful anti-inflammatory effects by targeting multiple, synergistic molecular pathways.[4][5] This guide synthesizes current knowledge to explain the core mechanisms of action and provide the technical means to validate them.

Core Molecular Mechanisms of this compound

This compound's anti-inflammatory activity is not mediated by a single target but through the modulation of a network of interconnected signaling cascades. The primary mechanisms are the suppression of pro-inflammatory transcription factors, kinase pathways, and inflammasome complexes, complemented by potent antioxidant activity.

Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] In resting cells, NF-κB (typically the p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus, bind to DNA, and initiate the transcription of target genes.

This compound has been shown to potently inhibit this pathway at several key junctures. Studies demonstrate that Sch B treatment suppresses the IKK-mediated phosphorylation of IκBα.[6][7] By preventing IκBα degradation, this compound effectively sequesters NF-κB p65 in the cytoplasm, blocking its nuclear translocation and subsequent transcriptional activity.[2][5] This leads to a significant reduction in the expression and secretion of NF-κB-dependent inflammatory mediators like TNF-α, Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][2]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical regulator of inflammation.[4] These kinases are activated by phosphorylation in response to extracellular stimuli and, in turn, phosphorylate downstream transcription factors (like AP-1) that regulate the expression of inflammatory genes.

This compound has been consistently shown to suppress the activation of all three major MAPK pathways. In models of inflammation, Sch B treatment significantly reduces the phosphorylation of ERK, JNK, and p38.[4][5][8] By inhibiting the activation of these kinases, this compound prevents the downstream signaling events that lead to the production of inflammatory mediators, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][9]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a crucial role in innate immunity by detecting pathogenic microorganisms and sterile stressors. Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms.